1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate, also known as DPAO, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or receptors in the body. This can lead to various biochemical and physiological effects, such as the inhibition of cell growth and the induction of apoptosis.
Biochemische Und Physiologische Effekte
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the modulation of immune response. These effects make 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate a potential candidate for the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate in lab experiments is its high purity and stability. This makes it easier to control the experimental conditions and obtain reliable results. However, one of the limitations of using 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate is its relatively high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are many possible future directions for the research on 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate. Some of these include:
1. Further studies on the mechanism of action of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate to better understand its potential applications in medicine and other fields.
2. Development of new synthesis methods for 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate that are more cost-effective and environmentally friendly.
3. Exploration of the use of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate as a building block for the synthesis of novel materials with unique properties.
4. Investigation of the potential use of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate as a diagnostic tool for the detection of certain diseases.
Conclusion:
In conclusion, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis, make it a valuable compound for further study. Through continued research, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate may prove to be a valuable tool in the fight against cancer and other diseases, as well as a building block for the synthesis of novel materials with unique properties.
Synthesemethoden
The synthesis of 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate involves the reaction between 1-(diphenylmethyl)azetidine and 3-fluorophenol in the presence of oxalic acid. The reaction takes place under reflux conditions and yields 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate as a white solid. The purity of the compound can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In materials science, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate has been used as a reagent for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
132924-42-6 |
---|---|
Produktname |
1-(Diphenylmethyl)-3-(3-fluorophenoxy)-azetidine oxalate |
Molekularformel |
C24H22FNO5 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
1-benzhydryl-3-(3-fluorophenoxy)azetidine;oxalic acid |
InChI |
InChI=1S/C22H20FNO.C2H2O4/c23-19-12-7-13-20(14-19)25-21-15-24(16-21)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18;3-1(4)2(5)6/h1-14,21-22H,15-16H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
QSCLPEYFJVLXSB-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F.C(=O)(C(=O)O)O |
Kanonische SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)F.C(=O)(C(=O)O)O |
Synonyme |
1-(DIPHENYLMETHYL)-3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.